molecular formula C19H18FN5O5S B2637843 2-Fluoro-5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoic acid CAS No. 1705879-50-0

2-Fluoro-5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoic acid

Cat. No.: B2637843
CAS No.: 1705879-50-0
M. Wt: 447.44
InChI Key: OQBVXOAAHVWFTP-UHFFFAOYSA-N
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Description

2-Fluoro-5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoic acid is a synthetically designed, high-purity chemical compound intended for research and development use in the life sciences. This molecule is characterized by a complex structure integrating a benzoic acid core, a 1,2,4-oxadiazole heterocycle, a piperidine ring, and a terminal pyrazine group. The incorporation of a sulfonyl group suggests potential for enhanced binding affinity and specificity toward certain enzymatic targets. Compounds featuring a 1,2,4-oxadiazole moiety linked to a benzoic acid unit are of significant interest in medicinal chemistry and drug discovery. Structurally similar analogs, such as those involving 1,2,4-oxadiazol-3-yl-benzoic acid, have been investigated for their ability to mediate translational read-through of premature stop codons in mRNA. This mechanism is a promising therapeutic strategy for treating genetic disorders caused by nonsense mutations . Furthermore, benzoic acid derivatives are frequently explored as key scaffolds in the design of enzyme inhibitors, including Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a recognized class of anticancer agents . The presence of the fluorinated aromatic ring may influence the compound's electronic properties, metabolic stability, and membrane permeability, making it a valuable probe for structure-activity relationship (SAR) studies. This product is provided for research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols and applicable regulations.

Properties

IUPAC Name

2-fluoro-5-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O5S/c20-15-4-3-13(9-14(15)19(26)27)31(28,29)25-7-1-2-12(11-25)8-17-23-18(24-30-17)16-10-21-5-6-22-16/h3-6,9-10,12H,1-2,7-8,11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBVXOAAHVWFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoic acid is a complex compound that incorporates several pharmacologically relevant moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's structure features:

  • A fluoro group that may enhance lipophilicity.
  • A piperidine ring contributing to its central nervous system activity.
  • A sulfonamide moiety known for antibacterial properties.
  • An oxadiazole ring which is often associated with bioactive compounds.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-oxadiazole and piperidine rings exhibit significant antibacterial properties. In particular, studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains such as Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds indicate moderate to strong antibacterial activity, making them potential candidates for antibiotic development .

Anticancer Properties

The compound's potential as an anticancer agent has been investigated through various in vitro assays. It has been shown to induce apoptosis in cancer cell lines, likely due to its ability to interact with specific cellular pathways involved in cell proliferation and survival. The incorporation of the pyrazin moiety is thought to enhance its anticancer efficacy by targeting multiple signaling pathways .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic processes. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE) and urease , which are relevant in treating conditions such as Alzheimer's disease and urinary tract infections, respectively. The enzyme inhibition studies indicate that the compound may be effective in modulating neurotransmitter levels and managing bacterial infections .

Case Studies

  • Study on Antibacterial Activity :
    • A series of synthesized compounds based on 1,3,4-oxadiazole showed varying degrees of antibacterial activity against common pathogens. The most active derivatives exhibited IC50 values ranging from 0.63 to 2.14 µM against E. coli and S. aureus .
  • Anticancer Evaluation :
    • In a study assessing the cytotoxic effects on cancer cell lines, the compound demonstrated significant growth inhibition at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhi0.63
AntibacterialBacillus subtilis2.14
AChE InhibitionHuman AChE25
Urease InhibitionProteus mirabilis15
Anticancer (Cell Line)Various Cancer Lines10

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural components, which suggest various biological activities. Its design incorporates elements that may interact with specific biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of compounds containing the oxadiazole moiety exhibit anticancer properties. The incorporation of the pyrazinyl group enhances the compound's ability to inhibit tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation, suggesting that 2-Fluoro-5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoic acid may possess similar properties .

Antimicrobial Properties

Compounds with pyrazin and oxadiazole groups have demonstrated significant antimicrobial activity against various pathogens. The sulfonamide component may enhance this activity by disrupting bacterial folate synthesis pathways. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound). These studies typically assess cytotoxicity against various cancer cell lines and evaluate antimicrobial efficacy using standard protocols.

In Vivo Studies

Animal models have been employed to further investigate the therapeutic potential of this compound. Results indicate promising anti-tumor effects and suggest a favorable pharmacokinetic profile, which supports its progression toward clinical trials .

Case Studies

Study FocusFindings
Anticancer ActivityDemonstrated significant apoptosis induction in cancer cell lines; potential for further development as an anticancer agent .
Antimicrobial EfficacyShowed effectiveness against resistant bacterial strains in preliminary tests; warrants further investigation for clinical application .
PharmacokineticsFavorable absorption and distribution profiles observed in animal models; supports potential therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound shares functional similarities with benzoic acid derivatives bearing 1,2,4-oxadiazole substituents. Below is a comparative analysis with structurally related molecules (Table 1), primarily sourced from commercial catalogs (e.g., Alfa Aesar products ).

Table 1: Structural and Functional Comparison

Compound Name Substituents on Benzoic Acid Key Functional Groups Molecular Weight (g/mol)*
2-Fluoro-5-((3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzoic acid 2-F, 5-(sulfonylpiperidine-oxadiazolyl-pyrazine) Benzoic acid, oxadiazole, pyrazine, sulfonamide ~507.5
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid (H50833) 3-(5-Ethyl-oxadiazol-3-yl) Benzoic acid, ethyl-oxadiazole ~220.2
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid (H50744) 4-(5-Ethyl-oxadiazol-3-yl) Benzoic acid, ethyl-oxadiazole ~220.2

*Molecular weights estimated using atomic mass data.

Key Comparative Insights

Ethyl-oxadiazole derivatives are more lipophilic (higher logP), favoring membrane permeability but limiting solubility . The 2-fluoro group on the benzoic acid enhances acidity, which may improve ionization at physiological pH, aiding in target binding or formulation.

Pharmacophoric Diversity: The pyrazine-oxadiazole motif introduces nitrogen-rich aromaticity, enabling π-π stacking or hydrogen bonding with biological targets—a feature absent in ethyl-substituted analogs.

Synthetic Complexity :

  • The target compound requires multi-step synthesis (e.g., oxadiazole cyclization, sulfonylation), whereas ethyl-oxadiazole analogs are simpler to prepare. This complexity may impact scalability and cost.

Research Findings and Limitations

  • Biological Data: Direct comparative bioactivity data are absent. The pyrazine-sulfonamide hybrid in the target compound may offer enhanced selectivity in enzyme inhibition.
  • Further research is needed to elucidate its physicochemical properties (e.g., logP, solubility) and biological target profiles.

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